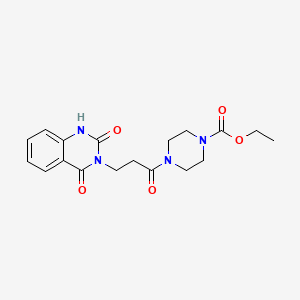
ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone moiety linked to a piperazine ring via a propanoyl linker. This compound stands out due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. Initially, the quinazolinone core is synthesized through a cyclization reaction of anthranilic acid derivatives with urea. The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propanoyl linker. Finally, the resultant intermediate undergoes a nucleophilic substitution with ethyl piperazine-1-carboxylate under controlled conditions to yield the target compound.
Industrial Production Methods: : On an industrial scale, the compound's synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity. Automation and continuous flow synthesis are often employed to increase efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: : Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to introduce hydroxyl groups or other functional groups.
Reduction: : The quinazolinone moiety can be reduced to its corresponding tetrahydroquinazoline derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinazolinone rings.
Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and acyl chlorides are commonly used. Typical reaction conditions include varying pH, temperature, and solvent systems to optimize reaction outcomes.
Major Products: : Products vary based on reaction type; oxidation often leads to hydroxylated derivatives, reduction yields tetrahydroquinazoline compounds, and substitution reactions produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate has several applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its binding affinity to certain biological macromolecules, including enzymes and receptors.
Medicine: : Explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.
Industry: : Used in the development of novel materials and as a chemical reagent in various industrial processes.
Wirkmechanismus
The compound's mechanism of action is multi-faceted:
Molecular Targets: : Primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt pathway.
Effects: : Leads to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: : Similar compounds like ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate, where the dioxo groups are absent, show distinct pharmacological profiles. The presence of the dioxo groups in ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate enhances its biological activity and specificity.
Similar Compounds
Ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate
Ethyl 4-(3-(2,4-dioxo-1,2-dihydropyrimidin-1(2H)-yl)propanoyl)piperazine-1-carboxylate
Hope this article paints a comprehensive picture for you! Let me know if there's anything else you want to dive into.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-2-27-18(26)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)19-17(22)25/h3-6H,2,7-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHKWRBVPPPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)
![N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B2786779.png)


![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)
![1-Bromo-3-[4-(trifluoromethyl)phenyl]sulfonylbicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea](/img/structure/B2786788.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone](/img/structure/B2786790.png)

![4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2786794.png)
